N-(2-Chloro-5-fluoropyridin-4-yl)nitramide
Overview
Description
N-(2-Chloro-5-fluoropyridin-4-yl)nitramide, commonly known as CF3, is a nitramide compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. CF3 is a white crystalline solid that is soluble in polar solvents such as water and methanol. It has a molecular weight of 191.57 g/mol and a melting point of 146-148°C.
Mechanism of Action
The exact mechanism of action of CF3 is not fully understood. However, it is believed that CF3 exerts its anti-tumor activity through the induction of apoptosis, or programmed cell death, in cancer cells. CF3 has also been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
CF3 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that CF3 can induce apoptosis in cancer cells, while in vivo studies have shown that CF3 can inhibit tumor growth in animal models. CF3 has also been shown to reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
CF3 has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. CF3 is also soluble in polar solvents, which makes it easy to work with in the lab. However, CF3 has some limitations as well. It is a highly reactive compound and must be handled with care. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental settings.
Future Directions
There are several future directions for research involving CF3. One area of interest is in the development of CF3-based anti-tumor therapies. Further studies are needed to fully understand the mechanism of action of CF3 and to identify the optimal conditions for its use in cancer treatment. Another area of interest is in the development of CF3-based anti-inflammatory drugs. CF3 has shown promise in animal models of inflammatory diseases, and further studies are needed to determine its potential for use in humans. Finally, CF3 has potential applications in organic synthesis as an oxidizing agent. Further studies are needed to optimize its use in this area.
Scientific Research Applications
CF3 has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-tumor activity, making it a potential candidate for cancer therapy. CF3 has also been shown to possess anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. In addition, CF3 has been studied for its potential use as an oxidizing agent in organic synthesis.
properties
IUPAC Name |
N-(2-chloro-5-fluoropyridin-4-yl)nitramide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFN3O2/c6-5-1-4(9-10(11)12)3(7)2-8-5/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDYYZZSPXELIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624358 | |
Record name | N-(2-Chloro-5-fluoropyridin-4-yl)nitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
405230-86-6 | |
Record name | N-(2-Chloro-5-fluoropyridin-4-yl)nitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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